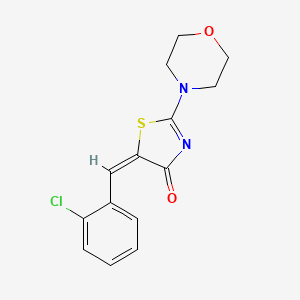
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MWT-1, is a synthetic compound that has attracted attention in the field of cancer research. It belongs to the family of thiazole derivatives and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies suggest that it may target multiple signaling pathways involved in cancer cell growth and survival. 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to promote cancer cell proliferation and survival. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to disrupt the function of a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are critical for cancer cell growth.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects in cancer cells. It has been reported to decrease the levels of several proteins that are involved in cell proliferation, survival, and invasion. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. These effects suggest that 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one may have potential therapeutic benefits in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have low toxicity in normal cells, which is important for reducing side effects in patients. However, one of the limitations of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action and potential side effects of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Zukünftige Richtungen
There are several future directions for the research of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One direction is to further investigate the mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential targets in cancer cells. Another direction is to optimize the synthesis method and improve the solubility of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one for in vivo studies. In addition, more studies are needed to evaluate the efficacy and safety of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in preclinical and clinical trials. Finally, further research is needed to explore the potential of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in combination with other cancer therapies for improved treatment outcomes.
Synthesemethoden
The synthesis of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-chlorobenzaldehyde and 4-morpholineethanethiol in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is then cyclized to form the thiazole ring. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFMKDWSSRPKF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)
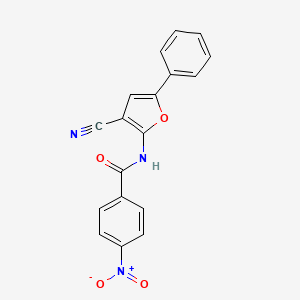
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
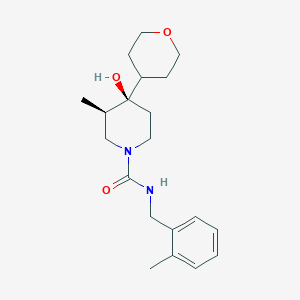
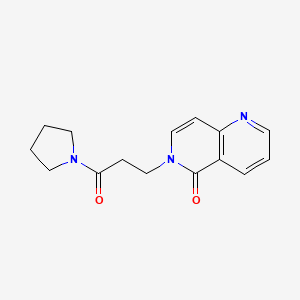
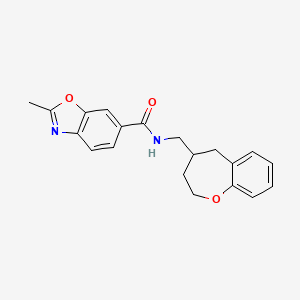
![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)
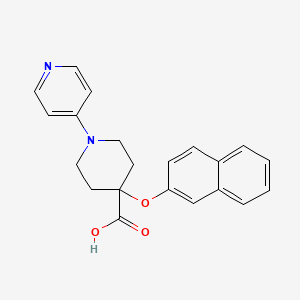
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-({1-(2-methoxyphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-6-methylpyridazin-3(2H)-one](/img/structure/B5688339.png)
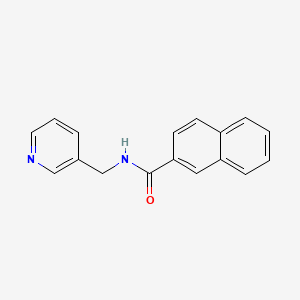
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)